Diethyl (3-nitrophenylaminomethylene)malonate
Overview
Description
Diethyl (3-nitrophenylaminomethylene)malonate is a chemical compound with the linear formula O2NC6H4NHCH=C (CO2C2H5)2 . It has a molecular weight of 308.29 .
Molecular Structure Analysis
This compound contains a total of 38 bonds, including 22 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 5 double bonds, and 6 aromatic bonds. It also features 1 six-membered ring, 2 esters (aliphatic), 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical and Chemical Properties Analysis
The compound has a melting point of 81-83 °C (lit.) . Its density is 1.302 g/cm^3 . The InChI key is VNKXJOYRWHAQGB-UHFFFAOYSA-N .Scientific Research Applications
Rapid Synthesis for Quinoline Derivatives
Diethyl 2-((4-nitroanilino)methylene)malonate is synthesized as a precursor for quinoline derivatives, which possess biological activities like antiviral, immunosuppressive, and anticancer properties. A study demonstrated a rapid room temperature liquid phase synthesis of this compound, suggesting its utility in industrial-scale production due to its efficient synthesis method (Valle et al., 2018).
Michael Reaction for Nitro Compounds
The Michael reaction involving diethyl methylenemalonate and nitro compounds is a foundational chemical process. This reaction enables the introduction of functionality into molecules, highlighting the reactivity and utility of malonate derivatives in synthesizing compounds for use in various applications, including propellants and explosives (Baum & Guest, 1979).
Thiophosphoroselenenylation Procedures
Improved thiophosphoroselenenylation procedures involving CH-acid esters and amides, including malonic derivatives, have been detailed. These procedures offer pathways to synthesize selenoacetate and related compounds, underscoring the versatility of malonates in synthetic chemistry (Majewski & Przychodzeń, 2021).
Supramolecular Assembly Formation
Research into the crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) demonstrates the role of non-covalent interactions in supramolecular assembly formation. This study provides insights into how modifications at the molecular level can influence the structural and potentially the functional properties of these compounds (Shaik, Angira, & Thiruvenkatam, 2019).
Properties
IUPAC Name |
diethyl 2-[(3-nitroanilino)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-3-21-13(17)12(14(18)22-4-2)9-15-10-6-5-7-11(8-10)16(19)20/h5-9,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKXJOYRWHAQGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395150 | |
Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40107-10-6 | |
Record name | 1,3-Diethyl 2-[[(3-nitrophenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40107-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(3-nitroanilino)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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